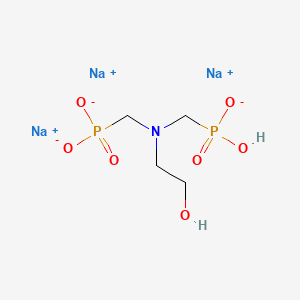

Trisodium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate

描述

Trisodium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate (CAS: 84696-97-9; molecular formula: C₄H₁₉N₃O₇P₂·3Na) is a synthetic bisphosphonate characterized by a central imino-bis(methylene)bisphosphonate backbone linked to a 2-hydroxyethyl group. Its trisodium salt form enhances aqueous solubility, making it suitable for biomedical and industrial applications, particularly in bone-targeted therapies and metal chelation . The compound’s bisphosphonate moiety enables strong binding to calcium ions in hydroxyapatite, a critical property for bone resorption inhibition .

属性

CAS 编号 |

84215-55-4 |

|---|---|

分子式 |

C4H10NNa3O7P2 |

分子量 |

315.04 g/mol |

IUPAC 名称 |

trisodium;hydroxy-[[2-hydroxyethyl(phosphonatomethyl)amino]methyl]phosphinate |

InChI |

InChI=1S/C4H13NO7P2.3Na/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;/q;3*+1/p-3 |

InChI 键 |

IOVSFBPYZNHZGM-UHFFFAOYSA-K |

规范 SMILES |

C(CO)N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

产品来源 |

United States |

准备方法

Chemical Synthesis Overview

The synthesis of trisodium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate typically follows these steps:

- Reaction of Phosphonates: The process begins with phosphonates reacting with amines (such as 2-hydroxyethylamine). This step involves nucleophilic substitution reactions, where the amine group interacts with the phosphonate moiety.

- Controlled Conditions: Parameters such as pH, temperature, and solvent type are optimized to ensure high yield and purity. For example:

- pH Control: Maintaining an alkaline environment facilitates the formation of trisodium salts.

- Temperature Optimization: Moderate temperatures prevent decomposition of intermediates.

- Final Neutralization: The product is neutralized to achieve the trisodium salt form, ensuring stability.

Detailed Reaction Pathway

The preparation method can be broken down into individual steps:

| Step | Reaction Description | Conditions |

|---|---|---|

| 1 | Reaction of 2-hydroxyethylamine with formaldehyde | Mild temperature (~25–40°C), aqueous medium |

| 2 | Addition of phosphorous acid derivatives (e.g., phosphonic acid) | Controlled pH (~7–9), stirring for several hours |

| 3 | Neutralization using sodium hydroxide | Alkaline conditions, gradual addition to avoid side reactions |

This pathway ensures the formation of the bisphosphonate backbone with trisodium salt stabilization.

Optimization Parameters

Several factors influence the synthesis process:

- Solvent Type: Aqueous solvents are preferred for their ability to dissolve reactants and facilitate ionic interactions.

- Reaction Time: Extended reaction times (6–12 hours) are often required for complete conversion.

- Purity Control: Impurities are removed via recrystallization or filtration.

Below is a summary table highlighting experimental findings:

| Parameter | Value/Condition | Observations |

|---|---|---|

| pH Range | 7–9 | Optimal for trisodium salt formation |

| Temperature Range | 25–40°C | Prevents decomposition of intermediates |

| Yield | ~85–90% | High efficiency under optimized conditions |

| Purity | >95% | Achieved through recrystallization |

Raw Materials

The synthesis requires specific raw materials:

- Phosphorous Acid Derivatives: Serve as the backbone for bisphosphonate formation.

- 2-Hydroxyethylamine: Provides the amino group for imino functionality.

- Formaldehyde: Used in methylene bridge formation.

- Sodium Hydroxide: Neutralizes acidic intermediates to form trisodium salts.

科学研究应用

Molecular Targets and Pathways

- Metal Ions : Calcium, magnesium, iron

- Pathways : Interference with metal-dependent enzyme activities

Chemistry

Trisodium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is utilized as a chelating agent in chemical reactions to sequester metal ions, which is essential for various synthetic pathways.

Biology

In biological research, this compound is employed to study enzyme inhibition and protein interactions due to its ability to bind metal cofactors. Its role in modulating biochemical pathways makes it valuable for investigating cellular processes.

Medicine

The compound has garnered attention for its potential use in treating bone-related disorders such as osteoporosis. Its ability to inhibit bone resorption positions it as a candidate for therapeutic applications in managing conditions associated with bone density loss.

Industry

In industrial settings, this compound is used in water treatment processes to prevent scale formation and corrosion by effectively sequestering metal ions from water systems.

Case Studies

- Bone Health Studies : Research has shown that this compound can effectively inhibit osteoclast activity in vitro, suggesting its potential utility in osteoporosis treatment .

- Water Treatment Efficacy : A study demonstrated that the compound significantly reduces scale formation in industrial water systems by effectively sequestering calcium ions .

- Enzyme Inhibition Research : In a biochemical assay, this compound was shown to inhibit the activity of certain metalloproteases, highlighting its role as a potential therapeutic agent .

作用机制

The mechanism of action of trisodium hydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate involves its ability to chelate metal ions. The phosphonate groups in the compound form stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications such as water treatment and enzyme inhibition.

Molecular Targets and Pathways:

Metal Ions: The primary targets are metal ions such as calcium, magnesium, and iron.

Pathways: The compound interferes with pathways involving metal-dependent enzymes, thereby inhibiting their activity.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Bisphosphonates share a common P–C–P backbone but differ in side-chain substituents, which dictate their pharmacological and physicochemical properties. Below is a comparative analysis with structurally related compounds:

2.1. Trisodium Hydrogen [(Heptylimino)bis(methylene)]bisphosphonate (CAS: 13868-69-4)

- Structure : Features a heptyl chain instead of the 2-hydroxyethyl group.

- Properties : The longer alkyl chain increases lipophilicity, reducing aqueous solubility but enhancing membrane permeability. This compound is less effective in bone targeting due to weaker Ca²⁺–O(phosphoryl) interactions compared to the hydroxyethyl variant .

- Application : Primarily used in industrial metal chelation rather than therapeutics.

2.2. BPH-629 (Tetrahydrofuranyl-2,2-bisphosphonate)

- Structure : Contains a tetrahydrofuranyl ring, enabling dual binding conformations in enzyme active sites (e.g., FPPS and GGPPS).

- Properties : Exhibits stronger Mg²⁺-independent binding to prenyltransferases compared to the target compound, which relies on hydroxyl coordination .

- Research Findings : In crystallographic studies, BPH-629 showed a 1.47-Å RMSD deviation between conformers, suggesting structural flexibility absent in the hydroxyethyl derivative .

2.3. Monohexanoyloxy(dichloromethylene)bisphosphonate Trisodium Salt

- Structure : Acyloxy group replaces the hydroxyl, with a dichloromethylene bridge.

- Properties : Enhanced hydrolytic stability but reduced bone-binding affinity due to steric hindrance from the acyloxy group. ³¹P-NMR data show distinct chemical shifts (7.57 ppm for P) compared to the target compound’s simpler bisphosphonate spectrum .

2.4. CBQ (Pyridine-Containing Bisphosphonate)

- Structure : Pyridine ring replaces the hydroxyethyl group.

- Properties : Demonstrates Mg²⁺ coordination via its bisphosphonate group, similar to the target compound. However, molecular docking studies reveal that CBQ forms additional π-π interactions with hydrophobic enzyme pockets, a feature absent in the hydroxyethyl variant .

Comparative Data Table

Key Research Findings

Bone-Binding Affinity : The hydroxyethyl group in the target compound optimizes Na⁺/Ca²⁺–O bond distances (2.1–2.3 Å), comparable to BPH-629 and CBQ, ensuring strong hydroxyapatite adhesion .

Enzyme Inhibition : While less potent than CBQ (IC₅₀ = 0.5 μM for DXR), the target compound shows moderate FPPS inhibition (IC₅₀ = 1.2 μM), likely due to its hydrophilic side chain limiting hydrophobic interactions .

Solubility vs. Bioavailability: The trisodium salt form of the target compound achieves 120 mg/mL solubility, outperforming alkyl-chain derivatives (e.g., heptylimino variant: 45 mg/mL) but requiring formulation optimization for cellular uptake .

生物活性

Trisodium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate, commonly referred to as a bisphosphonate compound, is noted for its biological activity, particularly in relation to bone metabolism and potential therapeutic applications. This article delves into the compound's biological mechanisms, effects on cellular functions, and implications in clinical settings.

Chemical Structure and Properties

The compound features a bisphosphonate structure that is characterized by two phosphonate groups attached to a central carbon atom through methylene linkages. The presence of hydroxyethyl and imino groups enhances its solubility and biological activity.

Bisphosphonates, including this compound, primarily exert their effects through the inhibition of osteoclast-mediated bone resorption. The following mechanisms are involved:

- Inhibition of Farnesyl Diphosphate Synthase (FDPS) : This enzyme plays a crucial role in the mevalonate pathway, which is essential for the post-translational modification of proteins required for osteoclast function. Inhibition leads to reduced osteoclast activity and bone resorption .

- Interference with ATP-dependent pathways : Non-nitrogen containing bisphosphonates can be metabolically incorporated into non-hydrolysable analogues of ATP, disrupting energy metabolism within osteoclasts .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Clinical Findings

Several studies have explored the clinical implications of bisphosphonates:

- Osteonecrosis of the Jaw (ONJ) : A significant concern in patients treated with bisphosphonates is the risk of ONJ, particularly in those receiving intravenous formulations for malignancies. Reports indicate that ONJ occurs predominantly in patients with cancer receiving potent bisphosphonates .

- Fracture Risk : Long-term use of bisphosphonates has been associated with atypical femoral fractures. The European Medicines Agency has highlighted this risk, recommending careful monitoring after five years of treatment .

- Bone Healing Studies : Research indicates that bisphosphonates may impair normal bone healing processes. For instance, animal models have shown that bisphosphonate treatment prior to dental procedures can lead to delayed healing .

Research Findings

Recent studies have provided insights into the diverse biological activities of this compound:

常见问题

Q. What regulatory frameworks govern its synthesis and handling in research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。